4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Description
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H19F3N4O4S and its molecular weight is 444.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,4-benzodioxane derivatives, which are part of the compound’s structure, have been associated with various biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
Mode of Action
It is known that the enantioselective synthesis of 2-substituted 1,4-benzodioxanes, a class of compounds to which our compound belongs, can be achieved using a catalyst system . This process involves the interaction of the compound with its targets, leading to changes in their function .
Biochemical Pathways
Given the biological activities associated with 1,4-benzodioxane derivatives, it can be inferred that the compound may interact with pathways related to α-adrenergic signaling, gastric acid secretion, muscle contraction, neurotransmission, anxiety response, and liver protection .
Biological Activity
The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure
The compound is characterized by a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a benzodioxine sulfonyl group . This unique combination of functional groups may contribute to its biological activity.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group can enhance binding affinity to target proteins, potentially leading to modulation of their activity.
Antitumor Activity
Research indicates that compounds similar to this one display significant antitumor properties. For instance, derivatives featuring the benzodioxine structure have shown promising results against various cancer cell lines. In vitro studies have demonstrated the ability of related compounds to inhibit cell proliferation effectively.
Compound | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
Compound A | A549 (Lung) | 8.78 ± 3.62 | High |
Compound B | NCI-H358 (Lung) | 6.68 ± 15 | High |
Compound C | HeLa (Cervical) | 12.5 ± 0.5 | Moderate |
These findings suggest that the introduction of specific substituents can enhance the antitumor efficacy of benzodioxine derivatives .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds indicate moderate to high antibacterial activity.
Pathogen | MIC (μM) |
---|---|
Staphylococcus aureus | 6.12 |
Escherichia coli | 25 |
These results support the hypothesis that the benzodioxine framework may contribute to antimicrobial effectiveness through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .
Case Studies
- Antitumor Efficacy Study : A recent study evaluated the antiproliferative effects of several benzodioxine derivatives on A549 and NCI-H358 cell lines. The results indicated that modifications in the piperazine and pyrimidine moieties significantly influenced antitumor activity, with some compounds exhibiting IC50 values below 10 μM in 2D culture assays, suggesting high potency against lung cancer cells .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various benzodioxine derivatives using broth microdilution methods according to CLSI guidelines. Compounds were tested against standard strains of E. coli and S. aureus, revealing that certain structural modifications led to enhanced antibacterial activity compared to controls .
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O4S/c1-12-22-16(18(19,20)21)11-17(23-12)24-4-6-25(7-5-24)30(26,27)13-2-3-14-15(10-13)29-9-8-28-14/h2-3,10-11H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFOAWKRLJUNEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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